Ethyl 2-(dimethylamino)thiazole-4-carboxylate

説明

Chemical Identity and Nomenclature

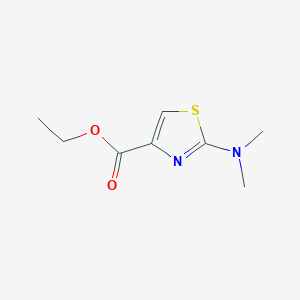

Ethyl 2-(dimethylamino)thiazole-4-carboxylate is formally designated under the Chemical Abstracts Service registry number 630423-58-4. The compound bears the systematic International Union of Pure and Applied Chemistry name ethyl 2-(dimethylamino)-1,3-thiazole-4-carboxylate, which precisely describes its substitution pattern on the thiazole ring system. Alternative nomenclature includes 4-thiazolecarboxylic acid, 2-(dimethylamino)-, ethyl ester, reflecting the traditional approach to naming thiazole derivatives. The compound is also referenced by the identifier MFCD18833736 in chemical databases, facilitating consistent identification across research literature.

The molecular formula C8H12N2O2S accurately represents the elemental composition, indicating the presence of eight carbon atoms, twelve hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom. This formula distinguishes the compound from closely related structures such as ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate, which possesses the formula C9H14N2O2S and represents a positional isomer with the dimethylamino group attached via a methylene bridge rather than directly to the thiazole ring. The precise nomenclature serves to eliminate ambiguity when referencing this specific compound in scientific literature and chemical supply catalogs.

Structural Features and Conformational Analysis

The molecular architecture of this compound centers on the thiazole ring, a five-membered heterocyclic system containing both sulfur and nitrogen atoms in the 1,3-positions. This heterocyclic core exhibits planar geometry with significant pi-electron delocalization, contributing to aromatic character that influences the compound's chemical reactivity and physical properties. The thiazole ring system demonstrates greater aromaticity compared to corresponding oxazoles, as evidenced by nuclear magnetic resonance chemical shift patterns that indicate substantial diamagnetic ring current effects.

Substitution at the 2-position with a dimethylamino group introduces electron-donating character to the thiazole system. The dimethylamino functionality adopts a planar or near-planar configuration to maximize orbital overlap with the thiazole pi-system, enabling resonance stabilization between the nitrogen lone pair and the heterocyclic ring. This electronic interaction significantly influences the compound's reactivity profile and spectroscopic properties. The calculated pi-electron density distribution within thiazole systems typically identifies the 5-position as the primary site for electrophilic substitution, while the 2-position hydrogen is susceptible to deprotonation under basic conditions.

The ethyl carboxylate group at the 4-position provides an electron-withdrawing substituent that balances the electron-donating nature of the dimethylamino group. This ester functionality introduces conformational flexibility through rotation about the carbon-oxygen single bond connecting the carboxyl group to the ethyl moiety. Three-dimensional conformational analysis reveals multiple low-energy conformers arising from rotation about this bond, with the specific population distribution influenced by intramolecular interactions and crystal packing forces in the solid state.

Physicochemical Properties

This compound exhibits a molecular weight of 200.26 grams per mole, placing it within the range typical for small organic molecules used in synthetic applications. The compound's physicochemical profile reflects the combined influences of the thiazole ring system, the dimethylamino substituent, and the ethyl ester functionality. The presence of both hydrophilic and lipophilic structural elements suggests intermediate polarity characteristics that would influence solubility patterns across different solvent systems.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 200.26 g/mol | |

| Molecular Formula | C8H12N2O2S | |

| Chemical Abstracts Service Number | 630423-58-4 | |

| PubChem Compound Identifier | 45117595 |

The thiazole ring system contributes to the compound's stability through aromatic delocalization while the dimethylamino group enhances basicity and nucleophilicity. The ethyl ester moiety introduces hydrolytic susceptibility under acidic or basic conditions, representing a potential transformation pathway that could be exploited in synthetic applications. The sulfur atom within the thiazole ring provides a site for potential coordination with metal centers, expanding the compound's utility in coordination chemistry applications.

Thermal properties of this compound would be expected to reflect the stability of the thiazole ring system combined with the lower thermal stability of the ester functionality. The dimethylamino group could undergo thermal decomposition through elimination reactions at elevated temperatures, while the thiazole core would remain stable under moderate heating conditions.

Spectroscopic Characteristics

The spectroscopic signature of this compound provides definitive structural confirmation and insights into electronic properties. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for protons associated with the thiazole ring system, typically appearing in the aromatic region between 7.27 and 8.77 parts per million, consistent with the aromatic character of thiazole derivatives. The dimethylamino protons appear as a singlet in the upfield region, typically around 2.8 to 3.2 parts per million, while the ethyl ester protons display the characteristic quartet-triplet pattern for ethoxycarbonyl groups.

Infrared spectroscopy provides valuable information about functional group vibrations within the molecule. The carbonyl stretch of the ester functionality appears in the characteristic region around 1735-1750 reciprocal centimeters, indicating the electron-withdrawing effect of the thiazole ring on the carboxylate system. Carbon-nitrogen stretching vibrations associated with the dimethylamino group would be observed in the 1250-1020 reciprocal centimeters region, while the thiazole ring vibrations contribute to fingerprint region absorptions that aid in compound identification.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 200, corresponding to the molecular weight of the compound. Fragmentation patterns typically involve loss of the ethoxy group (mass 45) to generate a fragment at mass-to-charge ratio 155, followed by additional fragmentations involving the dimethylamino substituent. These fragmentation pathways provide structural confirmation and distinguish the compound from closely related isomers.

Ultraviolet-visible spectroscopy of this compound would reveal electronic transitions associated with the thiazole chromophore, modified by the electronic effects of the substituents. The dimethylamino group extends conjugation and typically results in bathochromic shifts compared to unsubstituted thiazole derivatives, while the electron-withdrawing ester group provides compensating hypsochromic effects.

Historical Context in Thiazole Chemistry

The development of thiazole chemistry traces back to the pioneering work of Arthur Rudolf Hantzsch and colleagues in the late nineteenth century, establishing the foundation for understanding these important heterocyclic systems. The first thiazole derivative, 4-methylthiazole, was described following systematic studies of compounds originally misidentified as thiocyanoacetone derivatives. These early investigations revealed the tendency of certain precursor molecules to cyclize spontaneously, forming the stable thiazole ring system that would become central to numerous biological and synthetic applications.

The historical controversy surrounding thiazole structure determination, particularly the work of Tcherniac and subsequent clarifications by Hantzsch, demonstrates the challenges faced by early organic chemists in establishing heterocyclic structures without modern analytical techniques. The resolution of these structural questions established thiazoles as a distinct class of heterocyclic compounds with unique reactivity patterns and stability characteristics. The discovery that thiocyanoacetone could isomerize to form 2-oxy-4-methylthiazole through hydration-dehydration processes provided early insights into thiazole formation mechanisms.

The Cook-Heilbron thiazole synthesis, first reported in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, marked a significant advancement in thiazole synthetic methodology. This reaction enabled the formation of 5-aminothiazoles through the reaction of alpha-aminonitriles or aminocyanoacetates with various sulfur-containing reagents under mild conditions. The Cook-Heilbron synthesis expanded the scope of accessible thiazole derivatives and provided reliable methods for introducing diverse substitution patterns, including amino functionality at the 5-position.

Within this historical framework, this compound represents a modern example of thiazole derivatization, incorporating both the carboxylate functionality typical of many biologically active thiazoles and the dimethylamino substitution that modulates electronic properties. The compound exemplifies the continued evolution of thiazole chemistry from the early structural studies through synthetic methodology development to contemporary applications in pharmaceutical and materials science research.

The thiazole ring system has gained particular significance through its presence in vitamin thiamine (vitamin B1), highlighting the biological importance of this heterocyclic framework. The recognition of thiazoles in natural products, including epothilone and various benzothiazole derivatives such as firefly luciferin, has maintained research interest in thiazole chemistry and driven the development of new synthetic approaches to these valuable compounds. Contemporary commercial applications of thiazole derivatives span agricultural fungicides, pharmaceutical compounds, and specialty dyes, demonstrating the continued relevance of this heterocyclic system across multiple industries.

特性

IUPAC Name |

ethyl 2-(dimethylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-4-12-7(11)6-5-13-8(9-6)10(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKJQUOJVGLXQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Ethyl 2-(dimethylamino)thiazole-4-carboxylate is a derivative of 2-aminothiazoles, which are known to have diverse biological activities. The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase. This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls.

Mode of Action

The compound interacts with its target, UDP-N-acetylmuramate/L-alanine ligase, by binding to it. This binding can inhibit the enzyme’s activity, disrupting the synthesis of peptidoglycan and thereby affecting the integrity of the bacterial cell wall. This can lead to the death of the bacteria, making the compound potentially useful as an antimicrobial agent.

Biochemical Pathways

The action of this compound affects the peptidoglycan biosynthesis pathway. By inhibiting UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the formation of peptidoglycan, a key component of the bacterial cell wall. This can lead to the weakening of the cell wall and ultimately the death of the bacteria.

Pharmacokinetics

The compound’s solubility and stability suggest that it may have good bioavailability.

Result of Action

The molecular effect of this compound’s action is the inhibition of UDP-N-acetylmuramate/L-alanine ligase, which disrupts the synthesis of peptidoglycan. On a cellular level, this can lead to the weakening of the bacterial cell wall, potentially causing the bacteria to die. This makes the compound a potential candidate for antimicrobial therapy.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution within the body. Additionally, factors such as pH and temperature can impact the compound’s stability and its interaction with its target enzyme.

生化学分析

Biochemical Properties

Ethyl 2-(dimethylamino)thiazole-4-carboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is involved in bacterial cell wall synthesis. The interaction between this compound and this enzyme can inhibit its activity, leading to potential antimicrobial effects. Additionally, this compound may interact with other biomolecules, such as proteins involved in cellular signaling pathways, further influencing biochemical reactions within the cell.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In particular, it can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the growth of certain bacterial cells by disrupting their cell wall synthesis. Additionally, this compound may impact eukaryotic cells by altering gene expression patterns and affecting metabolic pathways, leading to changes in cellular function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can bind to the active site of enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, inhibiting their activity and preventing the synthesis of essential cellular components. Additionally, this compound may interact with other proteins involved in cellular signaling, leading to changes in gene expression and cellular responses. These interactions at the molecular level contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products may also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, including potential changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial activity, without causing significant toxicity. At higher doses, this compound may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety assessment.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes in the liver, leading to the formation of active or inactive metabolites. The metabolic pathways of this compound may also influence its overall biological activity and potential therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound may localize to specific cellular compartments, influencing its accumulation and activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects. Understanding the factors that govern its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

生物活性

Ethyl 2-(dimethylamino)thiazole-4-carboxylate is a compound derived from 2-aminothiazoles, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and various biological effects.

Target Enzymes

This compound primarily targets UDP-N-acetylmuramate/L-alanine ligase , an enzyme crucial for bacterial cell wall synthesis. By inhibiting this enzyme, the compound disrupts the peptidoglycan biosynthesis pathway, leading to compromised bacterial integrity and growth inhibition.

Biochemical Pathways

The inhibition of UDP-N-acetylmuramate/L-alanine ligase affects several biochemical pathways related to cell wall synthesis. This disruption is significant in antibacterial activity as it prevents the formation of essential components required for bacterial survival.

Pharmacokinetics

Solubility and Stability

The pharmacokinetic profile of this compound indicates favorable solubility and stability, suggesting good bioavailability. These properties enhance its potential as an effective therapeutic agent.

Transport Mechanisms

The compound can be transported across cell membranes via specific transporters or binding proteins, which influences its distribution and overall biological activity within the body.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 µg/mL |

| Pseudomonas aeruginosa | 375 µg/mL |

| Escherichia coli | 375 µg/mL |

| Candida glabrata | Zone of inhibition: 21.0 mm |

These results indicate that the compound has a competitive edge over standard antifungal agents like nystatin .

Anti-inflammatory Activity

Research has shown that derivatives of this compound may also possess anti-inflammatory properties. For instance, certain analogs demonstrated IC50 values comparable to established anti-inflammatory drugs, indicating potential therapeutic applications in inflammatory conditions .

Case Studies

In Vivo Studies

In animal models, the compound's dosage significantly impacts its therapeutic efficacy and toxicity profile. Lower doses were associated with beneficial antimicrobial effects without notable toxicity, while higher doses raised concerns regarding safety.

Longitudinal Studies

Long-term studies have indicated that the stability of this compound under physiological conditions allows for sustained biological activity over time. However, degradation products may also exhibit biological effects, warranting further investigation into their potential therapeutic roles .

科学的研究の応用

Pharmaceutical Applications

Ethyl 2-(dimethylamino)thiazole-4-carboxylate has shown promise in various pharmaceutical applications due to its biological activity.

Antioxidant Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antioxidant properties. For instance, a study synthesized a series of thiazole derivatives, including this compound, and evaluated their antioxidant activity through various assays. The results indicated that certain derivatives had high free radical scavenging activity, suggesting potential therapeutic uses in oxidative stress-related conditions .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacteria and fungi. For example, derivatives of this compound were tested against common pathogens, revealing promising results that could lead to the development of new antimicrobial agents .

Antiviral Potential

Molecular docking studies have indicated that this compound derivatives may bind effectively to viral proteins, including those associated with SARS-CoV-2. This suggests a potential role in antiviral drug development, particularly as a therapeutic target for COVID-19 .

Material Science Applications

Beyond pharmacological uses, this compound has applications in material science.

Synthesis of Functional Materials

Thiazole compounds are utilized in the synthesis of functional materials such as polymers and nanomaterials. This compound can serve as a building block for creating advanced materials with specific electronic or optical properties .

Catalysis

The compound has potential applications as a catalyst in organic reactions due to its ability to stabilize reactive intermediates. Its structural characteristics allow it to facilitate various chemical transformations, which is valuable in synthetic chemistry .

Case Studies

Several case studies highlight the practical applications of this compound:

類似化合物との比較

Comparison with Structurally Similar Thiazole Derivatives

Substituent Effects on Electronic and Reactivity Profiles

Ethyl 5-Chloro-2-(dimethylamino)thiazole-4-carboxylate (CAS 1341502-16-6)

- Key Feature : Chlorine substitution at position 3.

- This substitution may enhance stability against oxidation .

Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate (CAS 494854-19-2)

- Key Feature: A tert-butoxycarbonyl (Boc)-protected amino group on the para position of a phenyl ring at position 2.

- Impact: The bulky Boc group introduces steric hindrance, limiting rotational freedom and reducing reactivity at the amino site. This modification is advantageous in peptide synthesis for temporary protection during multi-step reactions .

Ethyl 2-(Benzylamino)-1,3-thiazole-4-carboxylate (CAS 126534-13-2)

- Key Feature: Benzylamino group replacing dimethylamino at position 2.

- However, steric bulk may hinder interactions with enzymatic active sites compared to the smaller dimethylamino group .

Functional Group Influence on Physicochemical Properties

Ethyl 2-Aminothiazole-4-carboxylate

- Key Feature: Unsubstituted amino group at position 2.

- Impact: The primary amine offers greater nucleophilicity than dimethylamino, enabling facile formation of hydrazones or Schiff bases. However, it is more prone to oxidation and requires careful handling .

Ethyl 2-(4-Trifluoromethylphenyl)thiazole-4-carboxylate

- Key Feature : Trifluoromethylphenyl group at position 2.

- This substitution is common in agrochemicals for enhanced metabolic resistance .

Ethyl 2-[2-(2-Nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate

- Key Feature : Nitrobenzylidene hydrazinyl side chain.

- Impact: The nitro group contributes to a small HOMO-LUMO gap (4.23 eV), enhancing charge-transfer interactions. This compound exhibits notable antioxidant and antimicrobial activities, outperforming analogs with non-conjugated substituents .

Ethyl 2-(Bromomethyl)thiazole-4-carboxylate (CAS 78502-71-3)

- Key Feature : Bromomethyl group at position 2.

- Impact : The bromine atom serves as a leaving group, enabling nucleophilic substitution reactions. This compound is a key intermediate for synthesizing thiazole-based polymers or ligands .

準備方法

Cyclization Using Ethyl Bromopyruvate and Thiourea

A widely used method involves refluxing ethyl bromopyruvate with thiourea in absolute ethanol for 24 hours to yield ethyl 2-aminothiazole-4-carboxylate. The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated by basification and recrystallization, typically achieving yields around 70%.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ethyl bromopyruvate + Thiourea | Reflux in EtOH, 24h | ~70 | TLC monitoring; recrystallization |

This intermediate can be further functionalized to introduce the dimethylamino group at the 2-position.

Amination to Introduce Dimethylamino Group

Ethyl 2-aminothiazole-4-carboxylate undergoes nucleophilic substitution or coupling reactions with dimethylamine or its derivatives under controlled conditions to yield this compound. Although direct detailed protocols for this exact substitution are scarce, analogous amination methods are reported in related thiazole chemistry.

Sulfonation and Sulfonamide Coupling (Related Functionalization)

In related synthetic pathways, ethyl 2-aminothiazole-4-carboxylate is converted to ethyl 2-(N-substituted-phenyl)sulfamoyl thiazole-4-carboxylate derivatives via sulfonation with chlorosulfonyl reagents followed by coupling with amines. This two-step process involves:

- Formation of ethyl 2-(chlorosulfonyl)thiazole-4-carboxylate at low temperatures (-20 °C to 0 °C) with sodium nitrite and concentrated HCl.

- Subsequent reaction with amines in dichloromethane (DCM) with pyridine as base at 0 °C to room temperature.

This method achieves good yields (up to 85%) and clean reaction profiles, demonstrating the feasibility of functional group transformations on the thiazole ring.

Industrial and Patent-Reported Methods

Patent literature provides detailed, scalable methods for related thiazole carboxylate derivatives, which can be adapted for this compound:

Use of 4-dimethylaminopyridine as a catalyst in reactions involving benzyl chloroformate and 2-amino-4-thiazolyl ethyl acetate under controlled low temperatures (-10 °C to 15 °C) facilitates efficient acylation and amination reactions with minimized waste and simplified operations.

Reaction parameters such as molar ratios (1.0 to 1.5 mol benzyl chloroformate per mol of substrate), reaction times (1 to 24 hours), and temperature control are critical for optimizing yield and purity.

| Parameter | Typical Range/Value | Impact on Reaction |

|---|---|---|

| Catalyst (4-Dimethylaminopyridine) | 0.01–0.10 mol | Enhances reaction rate and selectivity |

| Temperature | -10 °C to 15 °C | Controls reaction kinetics and side reactions |

| Reaction Time | 1–24 hours | Ensures completion and high yield |

| Molar Ratios | Benzyl chloroformate: 1.0–1.5 mol | Stoichiometry for efficient acylation |

Summary Table of Preparation Methods

Research Findings and Analytical Data

NMR Characterization: Typical ^1H NMR signals for ethyl esters show quartet and triplet peaks for the ethyl group (e.g., δ 4.33 ppm, q, J=7.1 Hz and δ 1.33 ppm, t, J=7.1 Hz). Aromatic and heterocyclic protons appear in the δ 6.8–8.5 ppm range depending on substitution patterns.

Yields and Purity: Reported yields vary from 32% to 88% depending on the method and scale. Purification typically involves recrystallization or chromatographic techniques.

Reaction Monitoring: TLC and LCMS are standard techniques to monitor reaction progress and confirm product formation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(dimethylamino)thiazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodology :

-

Thiazole Ring Formation : A base-catalyzed cyclocondensation reaction between ethyl 2-bromoacetate and thiourea derivatives is a foundational approach for thiazole ring synthesis. Adjusting the base (e.g., NaOH vs. KOH) and solvent polarity can optimize yields .

-

Substitution Reactions : Introduce the dimethylamino group via nucleophilic substitution. For example, reacting ethyl 2-amino-thiazole-4-carboxylate with dimethyl sulfate or methyl iodide under controlled pH (7–9) and temperature (50–70°C) .

-

Example Protocol :

-

React ethyl 2-amino-thiazole-4-carboxylate (1 equiv.) with dimethyl sulfate (1.2 equiv.) in DMF at 60°C for 6 hours. Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7) .

- Data Table : Synthetic Routes for Analogous Thiazole Esters

| Starting Material | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl 2-bromoacetate + thiourea | NaOH, EtOH, reflux | Ethyl 2-amino-thiazole-4-carboxylate | 75% | |

| Ethyl 2-amino-thiazole-4-carboxylate + dimethyl sulfate | DMF, 60°C, 6h | Ethyl 2-(dimethylamino)-thiazole-4-carboxylate | ~70% (extrapolated) |

Q. How is this compound characterized, and what analytical techniques are critical?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions. For example, the dimethylamino group shows a singlet at δ ~3.0 ppm (¹H) and ~40 ppm (¹³C) .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

- X-ray Crystallography : Resolve stereoelectronic effects of the dimethylamino group (e.g., planarity of the thiazole ring) .

Q. What are the typical reactivity patterns of this compound in organic synthesis?

- Reactions :

- Acylation : React with acyl chlorides (e.g., 3,4,5-trimethoxybenzoyl chloride) in anhydrous THF with DIPEA as a base to form amide derivatives .

- Oxidation : Use m-chloroperbenzoic acid (mCPBA) to oxidize the thiazole sulfur, though the dimethylamino group may sterically hinder reactivity .

- Electrophilic Substitution : Nitration or halogenation at the 5-position of the thiazole ring, guided by the electron-donating dimethylamino group .

Advanced Research Questions

Q. How does the dimethylamino substituent influence electronic properties and reactivity in catalysis or medicinal applications?

- Mechanistic Insights :

- The dimethylamino group acts as a strong electron donor, increasing electron density on the thiazole ring. This enhances nucleophilic aromatic substitution but reduces stability under oxidative conditions .

- Case Study : In resin polymerization, ethyl 4-(dimethylamino)benzoate showed higher reactivity than non-amino analogs due to improved electron transfer .

- Experimental Design :

- Compare reaction rates of dimethylamino-substituted vs. unsubstituted thiazole esters in Pd-catalyzed cross-coupling. Use DFT calculations (e.g., Gaussian 16) to model frontier molecular orbitals .

Q. How can contradictions in reported biological activity (e.g., antimicrobial vs. inactive) be resolved?

- Strategies :

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing dimethylamino with cyano or nitro groups) and test against Gram-positive/-negative bacteria .

- Metabolic Stability Assays : Use liver microsomes to assess if rapid degradation explains inconsistent bioactivity .

- Data Table : Hypothetical SAR for Antimicrobial Activity

| Derivative | Substituent | MIC (µg/mL) E. coli | MIC (µg/mL) S. aureus |

|---|---|---|---|

| Parent compound | Dimethylamino | >128 | 32 |

| Analog 1 | Cyano | 64 | 16 |

| Analog 2 | Nitro | 128 | 64 |

Q. What computational methods are suitable for predicting interactions of this compound with biological targets?

- Approach :

- Molecular Docking : Use AutoDock Vina to model binding to Staphylococcus aureus dihydrofolate reductase (PDB: 3SRW). Parameterize the dimethylamino group’s charge distribution using RESP charges .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes. Compare RMSD values for derivatives .

Contradiction Analysis

Q. Why do some studies report high reactivity in nucleophilic substitutions while others note limited stability?

- Resolution :

- Steric Effects : The bulky dimethylamino group may hinder access to reactive sites in certain solvents (e.g., DMF vs. DMSO). Test reactivity in low-polarity solvents (toluene) with crown ethers to stabilize transition states .

- pH Sensitivity : Protonation of the dimethylamino group at acidic pH (e.g., pH <5) reduces electron donation, altering reactivity. Conduct kinetic studies across pH 3–9 .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。